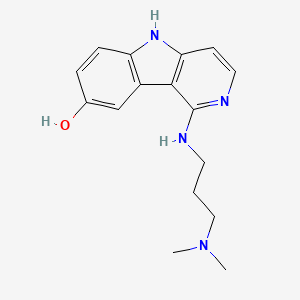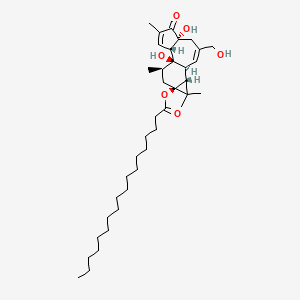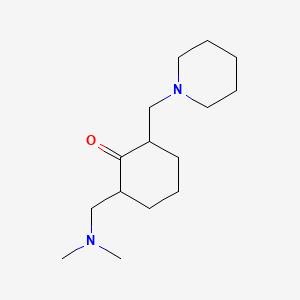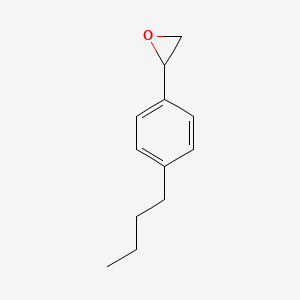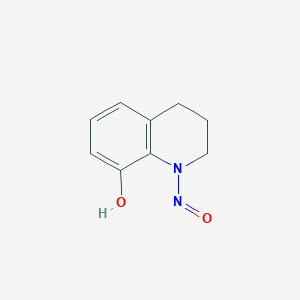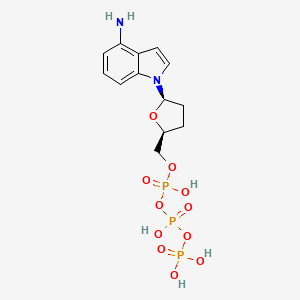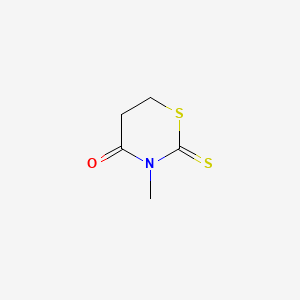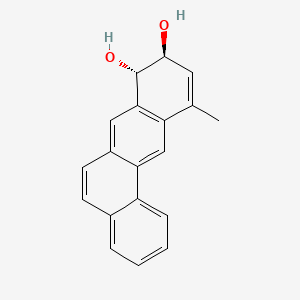
trans-11-Methyl-8,9-dihydrobenz(a)anthracene-8,9-diol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
trans-11-Methyl-8,9-dihydrobenz(a)anthracene-8,9-diol: is a polycyclic aromatic hydrocarbon (PAH) derivative. This compound is part of a class of chemicals known for their complex ring structures and potential biological activities. PAHs are often studied for their environmental impact and biological effects, including carcinogenicity.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of trans-11-Methyl-8,9-dihydrobenz(a)anthracene-8,9-diol typically involves the dihydroxylation of benz(a)anthracene derivatives. One common method includes the use of osmium tetroxide (OsO4) as a catalyst in the presence of a co-oxidant like N-methylmorpholine N-oxide (NMO). The reaction is carried out under mild conditions to ensure the selective formation of the trans-diol .
Industrial Production Methods: Industrial production of such compounds is less common due to their specialized applications. when required, large-scale synthesis follows similar routes with optimizations for yield and purity. Techniques such as high-performance liquid chromatography (HPLC) are employed for purification.
化学反应分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often leading to the formation of quinones.
Reduction: Reduction can convert the diol to its corresponding hydrocarbon.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).
Substitution: Halogens (e.g., Br2) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).
Major Products:
Oxidation: Formation of benz(a)anthracene-8,9-quinone.
Reduction: Formation of 11-Methyl-8,9-dihydrobenz(a)anthracene.
Substitution: Formation of halogenated derivatives.
科学研究应用
Chemistry: The compound is used as a model substrate in studies of PAH metabolism and environmental degradation. It helps in understanding the pathways through which PAHs are broken down in the environment.
Biology: In biological research, trans-11-Methyl-8,9-dihydrobenz(a)anthracene-8,9-diol is studied for its interactions with enzymes involved in PAH metabolism, such as cytochrome P450 enzymes .
Medicine: The compound’s potential carcinogenic properties make it a subject of interest in cancer research. It is used to study the mechanisms of PAH-induced carcinogenesis and to develop strategies for cancer prevention.
Industry: While not widely used industrially, the compound’s derivatives can be found in the synthesis of dyes, pigments, and other specialty chemicals.
作用机制
The biological effects of trans-11-Methyl-8,9-dihydrobenz(a)anthracene-8,9-diol are primarily mediated through its interaction with cellular enzymes. The compound is metabolized by cytochrome P450 enzymes to form reactive intermediates, which can bind to DNA and proteins, leading to mutagenesis and carcinogenesis . The formation of diol-epoxides is a key step in this process, as these intermediates are highly reactive and can form covalent bonds with cellular macromolecules.
相似化合物的比较
- trans-3,4-Dihydroxy-3,4-dihydrobenz(a)anthracene
- trans-1,2-Dihydroxy-1,2-dihydrobenz(a)anthracene
- trans-5,6-Dihydroxy-5,6-dihydrobenz(a)anthracene
- trans-10,11-Dihydroxy-10,11-dihydrobenz(a)anthracene
Comparison: Compared to its analogs, trans-11-Methyl-8,9-dihydrobenz(a)anthracene-8,9-diol exhibits unique reactivity due to the presence of the methyl group at the 11th position. This methyl group can influence the compound’s metabolic pathways and its interaction with enzymes, potentially altering its biological activity and carcinogenic potential .
属性
CAS 编号 |
83462-60-6 |
|---|---|
分子式 |
C19H16O2 |
分子量 |
276.3 g/mol |
IUPAC 名称 |
(8S,9S)-11-methyl-8,9-dihydrobenzo[b]phenanthrene-8,9-diol |
InChI |
InChI=1S/C19H16O2/c1-11-8-18(20)19(21)17-9-13-7-6-12-4-2-3-5-14(12)16(13)10-15(11)17/h2-10,18-21H,1H3/t18-,19-/m0/s1 |
InChI 键 |
CPYYFIDRYZIXSK-OALUTQOASA-N |
手性 SMILES |
CC1=C[C@@H]([C@H](C2=C1C=C3C(=C2)C=CC4=CC=CC=C43)O)O |
规范 SMILES |
CC1=CC(C(C2=C1C=C3C(=C2)C=CC4=CC=CC=C43)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


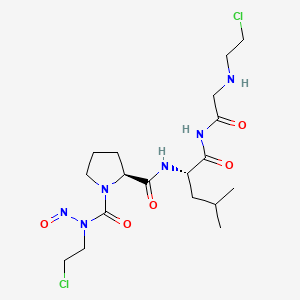
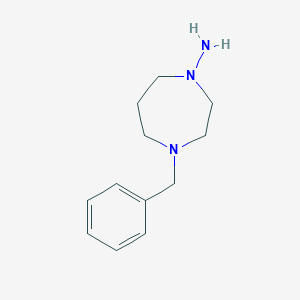

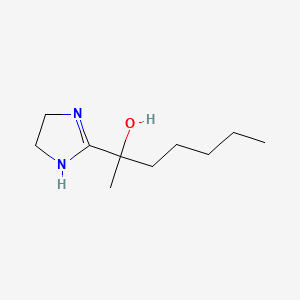
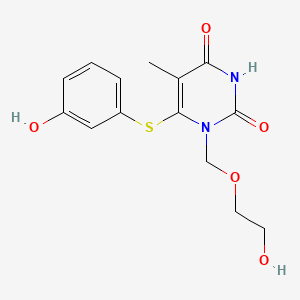

![3,10,22,23-tetraoxa-17-thiatetracyclo[17.2.1.112,15.04,9]tricosa-1(21),4,6,8,12,14,19-heptaene-2,11-dione](/img/structure/B12791771.png)
